molecular formula C24H22O6 B6451717 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid CAS No. 2548983-00-0

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid

Cat. No.: B6451717
CAS No.: 2548983-00-0
M. Wt: 406.4 g/mol
InChI Key: KMPYBHGUNHXVPN-UHFFFAOYSA-N
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Description

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid is an organic compound characterized by a complex aromatic structure with multiple phenoxy groups and a carboxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The general steps include:

    Preparation of Aryl Halide and Boronic Acid Precursors: The starting materials, such as 4-bromophenol and 4-(2-carboxyethyl)phenylboronic acid, are synthesized or purchased.

    Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., toluene) under inert atmosphere conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{4-[4-(2-carboxyethyl)phenoxy]phenoxy}phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAl

Properties

IUPAC Name

3-[4-[4-[4-(2-carboxyethyl)phenoxy]phenoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c25-23(26)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(27)28/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYBHGUNHXVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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